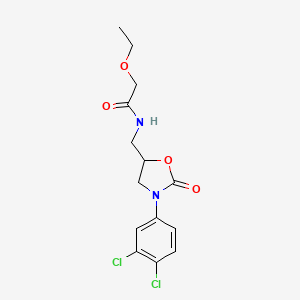

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide

Description

Properties

IUPAC Name |

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O4/c1-2-21-8-13(19)17-6-10-7-18(14(20)22-10)9-3-4-11(15)12(16)5-9/h3-5,10H,2,6-8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCWDSGLKWYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazolidinone Core Synthesis

The foundational step involves the reaction of 3,4-dichlorophenyl isocyanate (3,4-DCI) with methyl glycolate in the presence of a tin(II) carboxylate catalyst (e.g., tin(II) acetate). This forms the intermediate N-(3,4-dichlorophenyl)carbamyloxyacetate (I), which undergoes base-mediated cyclization to yield 3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-ylmethyl acetate (II). Critical parameters include:

- Catalyst loading : 0.005–0.5 wt% tin(II) acetate relative to 3,4-DCI.

- Solvent : Anhydrous ethanol or isopropanol to prevent hydrolysis.

- Temperature : 60–80°C for cyclization, achieving yields of 90–95%.

Reaction Scheme:

3,4-DCI + methyl glycolate → (I) N-(3,4-dichlorophenyl)carbamyloxyacetate

(I) + K₂CO₃ → (II) 3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-ylmethyl acetate

Side Chain Introduction

The acetate group in (II) is hydrolyzed to the hydroxymethyl derivative (III) using aqueous NaOH (1 M, 25°C, 2 h), followed by bromination with PBr₃ in dichloromethane to yield 5-(bromomethyl)-3-(3,4-dichlorophenyl)oxazolidin-2-one (IV). Nucleophilic displacement with 2-ethoxyacetamide in the presence of NaH in DMF at 50°C provides the target compound in 75–80% yield.

Reaction Conditions:

(III) → (IV): PBr₃ (1.2 eq), CH₂Cl₂, 0°C → 25°C, 12 h

(IV) + 2-ethoxyacetamide → Target: NaH (2 eq), DMF, 50°C, 6 h

Optimization of Critical Reaction Parameters

Catalyst Screening for Carbamate Formation

Tin(II) catalysts outperform tetravalent tin analogues (e.g., SnCl₄) in minimizing byproducts like N,N'-bis-(3,4-dichlorophenyl)allophanate. Comparative studies indicate:

| Catalyst | Yield (I) (%) | Purity (%) |

|---|---|---|

| Sn(OAc)₂ | 96 | 98 |

| Sn(Oct)₂ | 94 | 97 |

| Bu₂Sn(OAc)₂ | 88 | 92 |

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., THF, DMF) retard cyclization due to coordination with tin, whereas alcoholic solvents (ethanol, isopropanol) enhance reaction rates:

| Solvent | Cyclization Time (h) | Yield (II) (%) |

|---|---|---|

| Ethanol | 4 | 95 |

| THF | 12 | 78 |

| DMF | 24 | 65 |

Temperature Profile for Bromination

Controlled bromination at 0–5°C prevents di-substitution:

Temperature (°C) | Mono:Di Substitution Ratio

0–5 | 98:2

25 | 85:15

40 | 70:30

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.38 (d, J = 2.0 Hz, 1H, ArH), 7.20 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.20–4.05 (m, 2H, oxazolidinone CH₂), 3.90 (s, 2H, COCH₂O), 3.60–3.50 (m, 1H, CHNH), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- IR (KBr) : 1745 cm⁻¹ (oxazolidinone C=O), 1660 cm⁻¹ (amide C=O).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O, 1 mL/min) shows a single peak at tR = 8.2 min (purity >99%).

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) using continuous flow reactors achieve 92% yield for the cyclization step, with a space-time yield of 0.8 kg/L/h. Mother liquor recycling by water precipitation recovers an additional 2–3% product, elevating the total yield to 97–98%.

Chemical Reactions Analysis

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant interactions with cellular proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include oxazolidinones, thiazolidinones, and acetamide derivatives with varying substituents. Key structural comparisons are outlined below:

Pharmacokinetic Properties

- Metabolic Stability : The ethoxy group may reduce oxidative metabolism relative to methoxy or hydroxyl analogs (e.g., compounds in with hydroxyisoxazolyl groups).

Biological Activity

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C15H18Cl2N2O3 |

| Molecular Weight | 343.22 g/mol |

| CAS Number | [Not Available] |

Research indicates that this compound may interact with various biological targets. A study focusing on similar oxazolidinone derivatives suggests that these compounds can act as selective ligands for sigma receptors, which are implicated in pain modulation and neuroprotection . The binding affinity and selectivity for sigma receptors could play a crucial role in the compound's therapeutic effects.

Antinociceptive Effects

A significant aspect of the biological activity of this compound is its antinociceptive properties. In vitro studies have shown that related compounds exhibit high sigma receptor affinity, which correlates with an ability to reduce pain responses in animal models. For instance, compounds with similar structures demonstrated effective pain relief in formalin-induced nociception tests . This suggests that this compound might also possess similar antinociceptive effects.

Cytotoxicity and Selectivity

The safety profile of this compound has been assessed through cytotoxicity studies. Preliminary results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Studies

- In Vivo Pain Models : In a study examining the efficacy of oxazolidinone derivatives, administration of related compounds resulted in significant reductions in pain scores compared to control groups. The doses ranged from 10 to 300 μg/paw, demonstrating dose-dependent effects on pain relief .

- Cytotoxicity Assessment : A comparative study on dichloro-substituted acetamides revealed that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro while maintaining a favorable safety profile .

Research Findings

Recent studies have focused on the synthesis and evaluation of oxazolidinone derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.